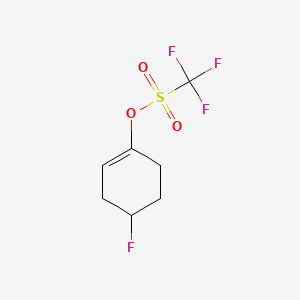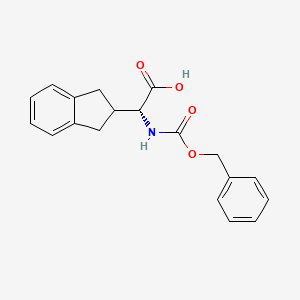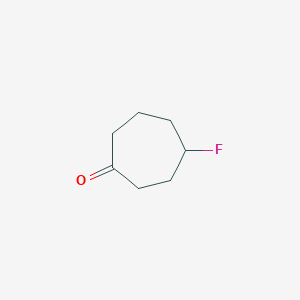
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity It is a derivative of cyclohexene, where a fluorine atom is attached to the fourth position of the cyclohexene ring, and a trifluoromethanesulfonate group is attached to the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate typically involves the reaction of 4-fluorocyclohexene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The reaction can be represented as follows:
4-Fluorocyclohexene+Trifluoromethanesulfonic anhydride→(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form (4-fluorocyclohexyl) trifluoromethanesulfonate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often involve oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield (4-fluorocyclohexen-1-yl) amines, while reduction reactions can produce (4-fluorocyclohexyl) trifluoromethanesulfonate.
科学的研究の応用
(4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate involves its interaction with various molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modulation of biological pathways, resulting in various pharmacological effects.
類似化合物との比較
1-Cyclohexenyl trifluoromethanesulfonate: Similar structure but lacks the fluorine atom at the fourth position.
Phenyl trifluoromethanesulfonate: Contains a phenyl group instead of a cyclohexenyl group.
3,5-Dimethoxyphenyl trifluoromethanesulfonate: Contains a dimethoxyphenyl group instead of a cyclohexenyl group.
Uniqueness: (4-Fluorocyclohexen-1-yl) trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a trifluoromethanesulfonate group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(4-fluorocyclohexen-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRQYAUYJLBFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1F)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S)-1-azaniumylethyl]benzoate](/img/structure/B8185111.png)












